molecular formula C21H16N2O4S B2651648 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide CAS No. 477547-32-3

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide

Cat. No. B2651648
CAS RN: 477547-32-3
M. Wt: 392.43
InChI Key: PCLBPJDVYJXUAB-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide” is a complex organic molecule that contains several functional groups, including a chromene, a thiazole, and a propanamide group . Chromenes are a type of heterocyclic compound that have been studied for their potential biological activities . Thiazoles are another type of heterocyclic compound that are found in many biologically active substances . Propanamides are derivatives of propionic acid, and they can also exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple heterocyclic rings and functional groups . The chromene and thiazole rings are likely to contribute to the compound’s stability and may also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For example, it might have certain solubility characteristics based on the presence of the chromene and thiazole rings .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

The microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds has been demonstrated as an environmentally benign procedure. These compounds exhibit significant antibacterial and antifungal activities, presenting a rapid and efficient method for producing potential antimicrobial agents (Raval, Naik, & Desai, 2012).

Detection of Cr3+ in Living Cells

A derivative, 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR), has been synthesized for the detection of Cr3+ ions in living cells. This compound changes color from fluorescent green to colorless upon binding with Cr3+ ions, demonstrating its application in biological and environmental monitoring (Mani et al., 2018).

Antimicrobial Polyurethane Coating

The synthesis and application of a coumarin-thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, for antimicrobial polyurethane coatings have been reported. This derivative exhibits potent antimicrobial effects when incorporated into polyurethane varnishes, suggesting its utility in developing antimicrobial surface coatings (El‐Wahab et al., 2014).

Ultrasound-Promoted Synthesis and Cytotoxic Activity

Using ultrasound irradiation, a novel series of thiazole derivatives bearing a coumarin nucleus were synthesized. These compounds were evaluated for their cytotoxic activities against human keratinocytes, indicating their potential as anticancer agents (Gomha & Khalil, 2012).

Antibacterial and Antioxidant Activities

Thiazolyl-pyrazole-biscoumarin derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds incorporate four heterocyclic rings, exhibiting good biological capacities compared to reference substances, highlighting their potential in medicinal chemistry (Mahmoodi & Ghodsi, 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without specific study. If this compound has biological activity, it could be due to the presence of the chromene, thiazole, and propanamide groups, all of which are found in various biologically active compounds .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. It could also involve investigating its mechanism of action and safety profile .

properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c24-19(10-11-26-15-7-2-1-3-8-15)23-21-22-17(13-28-21)16-12-14-6-4-5-9-18(14)27-20(16)25/h1-9,12-13H,10-11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLBPJDVYJXUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide

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